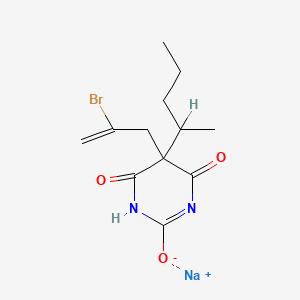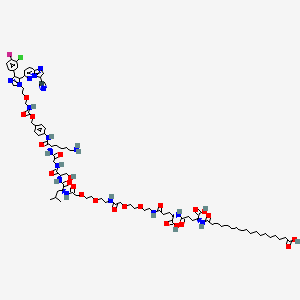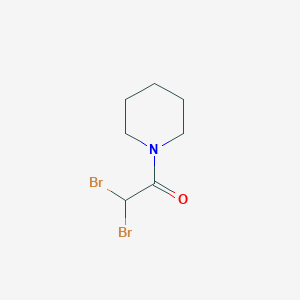
Piperidine, 1-(dibromoacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(dibromoacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine, 1-(dibromoacetyl)- typically involves the reaction of piperidine with dibromoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Dibromoacetyl chloride} \rightarrow \text{Piperidine, 1-(dibromoacetyl)-} + \text{HCl} ]
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-(dibromoacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dibromoacetyl group to a simpler acetyl group.
Substitution: The dibromoacetyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of piperidine derivatives.
Reduction: Piperidine, 1-(acetyl)-.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperidine, 1-(dibromoacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperidine, 1-(dibromoacetyl)- involves its interaction with various molecular targets. The dibromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the dibromoacetyl group.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: Piperidine, 1-(dibromoacetyl)- is unique due to the presence of the dibromoacetyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2296-54-0 |
|---|---|
Formule moléculaire |
C7H11Br2NO |
Poids moléculaire |
284.98 g/mol |
Nom IUPAC |
2,2-dibromo-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
Clé InChI |
KKOUMFYRRFGBFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


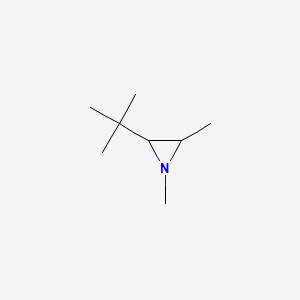

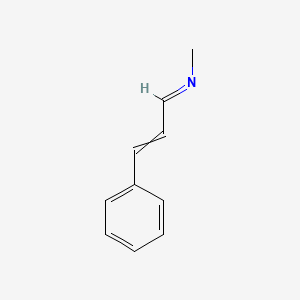
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
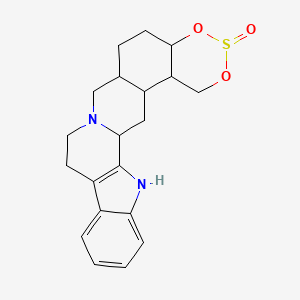
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
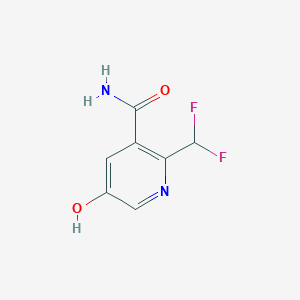
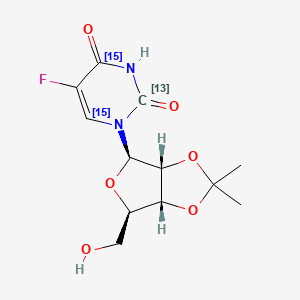
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

